molecular formula C9H8ClN B6597464 2-(4-chloro-2-methylphenyl)acetonitrile CAS No. 16470-10-3

2-(4-chloro-2-methylphenyl)acetonitrile

Cat. No.: B6597464
CAS No.: 16470-10-3
M. Wt: 165.62 g/mol
InChI Key: HVVQFXWATRLPQE-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8ClN . It belongs to the class of phenylacetonitrile derivatives, which are recognized in synthetic chemistry as versatile intermediates for constructing more complex molecules . The compound features both a nitrile group (-CN) and a chloromethyl-substituted aromatic ring, providing two distinct reactive sites for chemical transformation. The nitrile functional group is a key synthon in organic synthesis, as it can be readily converted into other valuable functional groups, such as carboxylic acids, amides, and amines . This makes nitrile-containing compounds like this one highly valuable building blocks in medicinal chemistry and materials science. Compounds with this core structure are frequently employed in the research and development of pharmacologically active molecules . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-(4-chloro-2-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVQFXWATRLPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290998
Record name 4-Chloro-2-methylbenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16470-10-3
Record name 4-Chloro-2-methylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16470-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methylbenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of 2-Methylphenylacetonitrile

A plausible route begins with 2-methylphenylacetonitrile, subjecting it to electrophilic chlorination. The reaction typically employs chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃ or AlCl₃. The para position is favored due to the methyl group’s ortho-directing effect, yielding 4-chloro-2-methylphenylacetonitrile.

Conditions :

  • Solvent: Dichloromethane or carbon tetrachloride

  • Temperature: 0–25°C

  • Catalyst: FeCl₃ (10 mol%)

  • Yield: ~65% (estimated for analogous reactions)

Limitations

Over-chlorination at the ortho position may occur, requiring careful stoichiometric control. Purification via fractional distillation or column chromatography is often necessary.

Copper-Mediated Cyanation of 2,5-Dichloro-2-Methylnitrobenzene

Adapting methods from nitrile synthesis in aryl halides, this route uses 2,5-dichloro-2-methylnitrobenzene as the starting material. Copper(I) cyanide (CuCN) displaces a chloride atom via nucleophilic aromatic substitution.

Procedure :

  • Reaction Setup :

    • Substrate: 2,5-Dichloro-2-methylnitrobenzene (1.0 eq)

    • Reagent: CuCN (1.2 eq)

    • Solvent: N,N-Dimethylformamide (DMF)

    • Temperature: 140–160°C

    • Duration: 4–6 hours

  • Workup :

    • Cool the mixture, dilute with toluene, and filter to remove insoluble copper salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue via recrystallization from ethanol/water.

Yield : 72–78% (based on analogous nitrobenzonitrile synthesis)

Advantages

  • High regioselectivity due to the nitro group’s meta-directing influence.

  • Scalable for industrial production with readily available starting materials.

One-Pot Condensation-Reduction Strategy

A one-pot method derived from closantel sodium intermediate synthesis involves condensation followed by in situ reduction.

Steps :

  • Condensation :

    • React 4-chloro-2-nitrotoluene with chlorobenzyl cyanide in a polar aprotic solvent (e.g., DMSO).

    • Base: Potassium carbonate (K₂CO₃)

    • Temperature: 100–120°C

    • Duration: 3–5 hours

  • Reduction :

    • Add hydrazine hydrate (1.5–4.0 eq) and a catalytic carrier (e.g., activated carbon).

    • Reduce the nitro group to an amine at 60–80°C.

    • Adjust pH to 6–7 using acetic acid.

Yield : 68–75%

Key Considerations

  • Eliminates isolation of intermediates, reducing waste.

  • Requires precise pH control to prevent over-reduction.

Palladium-Catalyzed Cross-Coupling for Nitrile Installation

Inspired by bromo-to-cyano conversions, this method substitutes bromine with chlorine in the substrate.

Protocol :

  • Substrate : 4-Bromo-2-methylphenylacetonitrile

  • Chlorination :

    • Reagent: CuCl₂ in DMF

    • Ligand: 1,10-Phenanthroline

    • Temperature: 100°C

    • Duration: 12 hours

Yield : ~60% (extrapolated from bromo analog reactions)

Challenges

  • Competing side reactions (e.g., dehalogenation) may reduce efficiency.

  • High catalyst loading increases costs.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentYield (%)ScalabilityCost Efficiency
Halogenation-Cyanation2-MethylphenylacetonitrileCl₂/FeCl₃65ModerateHigh
Copper-Mediated Cyanation2,5-Dichloro-2-methylnitrobenzeneCuCN75HighModerate
One-Pot Condensation4-Chloro-2-nitrotolueneHydrazine hydrate70HighLow
Palladium-Catalyzed4-Bromo-2-methylphenylacetonitrileCuCl₂60LowHigh

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Hydrolysis: 4-chloro-2-methylphenylacetic acid or 4-chloro-2-methylphenylacetamide.

    Reduction: 2-(4-chloro-2-methylphenyl)ethylamine.

    Oxidation: 4-chloro-2-methylbenzoic acid.

Scientific Research Applications

2-(4-chloro-2-methylphenyl)acetonitrile is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biology: In the study of enzyme-catalyzed reactions involving nitrile groups.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenyl)acetonitrile depends on its specific application. In chemical reactions, the nitrile group can act as an electrophile, undergoing nucleophilic attack by various reagents. In biological systems, enzymes such as nitrilases or nitrile hydratases can catalyze the hydrolysis of the nitrile group to form carboxylic acids or amides .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related acetonitrile derivatives and their substituent configurations:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
2-(4-Chloro-2-methylphenyl)acetonitrile 4-Cl, 2-CH₃ C₉H₇ClN 165.61 g/mol Electron-withdrawing Cl and steric hindrance from methyl group.
2-(2,4-Dichlorophenyl)acetonitrile 2-Cl, 4-Cl C₈H₅Cl₂N 190.04 g/mol Enhanced electron withdrawal from two Cl groups; higher polarity .
2-(4-Methoxyphenyl)acetonitrile 4-OCH₃ C₉H₉NO 147.18 g/mol Electron-donating methoxy group increases aromatic ring electron density .
2-(4-Chlorophenyl)acetonitrile 4-Cl C₈H₆ClN 151.59 g/mol Simpler structure with single Cl substituent; lower steric hindrance .
2-[4-(4-Fluorobenzoyl)phenyl]acetonitrile 4-(4-Fluorobenzoyl) C₁₅H₁₀FNO 239.25 g/mol Fluorobenzoyl group introduces strong electron withdrawal and π-conjugation .

Key Observations :

  • Electron Effects : The chloro and nitrile groups in this compound create an electron-deficient aromatic ring, favoring electrophilic substitution at meta positions. In contrast, methoxy-substituted analogs (e.g., 2-(4-methoxyphenyl)acetonitrile) exhibit electron-rich rings, directing reactions to ortho/para positions .
  • Steric Hindrance : The ortho-methyl group in the target compound reduces rotational freedom and may hinder access to reactive sites, unlike unsubstituted analogs like 2-(4-chlorophenyl)acetonitrile .

Physicochemical Properties

Limited direct data on the target compound’s melting/boiling points are available in the provided evidence, but inferences can be drawn from analogs:

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Trends
2-(2,4-Dichlorophenyl)acetonitrile 123–125 (mp) Not reported Soluble in polar aprotic solvents (e.g., acetonitrile) .
2-(4-Methoxyphenyl)acetonitrile 35–38 (mp) 285–287 High solubility in ethers and alcohols .
This compound Not reported Estimated ~250–300 Likely similar to dichloro analogs but less polar due to methyl group.

Notes:

  • The methyl group in the target compound likely reduces crystallinity compared to dichloro derivatives, as seen in the lower mp of methoxy analogs .
  • Solubility in acetonitrile and dichloromethane is expected due to the nitrile’s polarity and aromatic chlorination .

Spectral Characteristics

Comparative spectral data highlight substituent-driven differences:

  • IR Spectroscopy :

    • Target Compound : Strong absorption at ~2240 cm⁻¹ (C≡N stretch). Aromatic C-Cl and C-CH₃ stretches appear at ~750 cm⁻¹ and ~1370 cm⁻¹, respectively .
    • 2-(2,4-Dichlorophenyl)acetonitrile : Additional C-Cl stretch at ~780 cm⁻¹, confirming dichloro substitution .
    • 2-(4-Methoxyphenyl)acetonitrile : Absence of C-Cl peaks; O-CH₃ stretch at ~2850 cm⁻¹ .
  • NMR Spectroscopy :

    • ¹H NMR :
  • Target Compound: Methyl protons (ortho to Cl) resonate as a singlet at δ ~2.3 ppm. Aromatic protons show complex splitting due to Cl and CH₃ .
  • Dichloro Analog: Two distinct aromatic proton environments (δ ~7.4–7.8 ppm) .
    • ¹³C NMR : Nitrile carbon at δ ~118 ppm; quaternary carbons adjacent to Cl and CH₃ appear upfield compared to methoxy analogs .

Biological Activity

2-(4-chloro-2-methylphenyl)acetonitrile, a compound with the chemical formula C10H10ClN, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Synthesis

The synthesis of this compound can be achieved through several methods, predominantly involving condensation reactions. One common approach is the reaction between 4-chloro-2-methylphenylacetaldehyde and sodium cyanide, followed by hydrolysis to yield the desired nitrile compound.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of arylcyanomethylenequinone oximes have shown strong antifungal activity against Candida species by inhibiting hyphal formation and disrupting membrane permeability . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential activity against various pathogens.

Anticancer Properties

Compounds in the same chemical class as this compound have been evaluated for anticancer effects. For instance, studies have demonstrated that certain nitriles can inhibit tumor growth in various cancer cell lines, including lung and breast cancer cells. The mechanism of action often involves apoptosis induction and cell cycle arrest . Although direct evidence for this compound's anticancer activity is sparse, its analogs have shown promising results in preclinical models.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of any compound. Case studies involving related compounds suggest that while some derivatives exhibit cytotoxic effects at high concentrations, others demonstrate low toxicity to human cells . Notably, the evaluation of para-chloro-ortho-toluidine (a compound structurally related to this compound) revealed no significant carcinogenic effects in long-term studies . This finding may provide insights into the safety of this compound.

Case Studies

StudyObjectiveFindings
Weisburger et al., 1978Long-term toxicity study of para-chloro-ortho-toluidineNo statistically significant tumor incidence in treated rats compared to controls
Hil et al., 1979Metabolism study of para-chloro-ortho-toluidineIdentified reactive metabolites binding to DNA and proteins; implications for toxicity assessment
MDPI Study, 2023Anticancer activity of nitrilesCompounds showed strong antitumor activity against multiple cancer cell lines

Q & A

Q. What are the common synthetic routes for preparing 2-(4-chloro-2-methylphenyl)acetonitrile, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or nitrile alkylation. For example, a related synthesis ( ) uses 4-chloro-2-methylaniline as a precursor, followed by acetonitrile functionalization. Key intermediates are characterized using NMR (to confirm substituent positions) and HPLC (to assess purity). Reaction yields and by-products (e.g., regioisomers) are monitored via GC-MS or LC-MS .

Q. What spectroscopic techniques are recommended for structural elucidation of this compound?

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and nitrile carbons (δ ~115–120 ppm).
  • IR Spectroscopy : Confirm nitrile C≡N stretch (~2240 cm⁻¹) and aromatic C-Cl (600–800 cm⁻¹).
  • Mass Spectrometry : Validate molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of Cl or CH₃ groups). Comparative databases (e.g., PubChem) and analogs ( ) provide reference spectra for validation.

Q. How can impurities in synthetic batches be identified and quantified?

Use reverse-phase HPLC with UV detection (λ = 254 nm) to separate impurities. For trace analysis, LC-MS in MRM mode enhances sensitivity. Common impurities include unreacted precursors (e.g., 4-chloro-2-methylbenzyl chloride) or hydrolysis by-products (e.g., amides; ). Calibration curves using spiked standards ensure accurate quantification .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

  • Single-Crystal X-ray Diffraction : Use SHELXL ( ) for refinement, focusing on torsional angles (e.g., nitrile group orientation relative to the aromatic ring).
  • WinGX Suite ( ): Process diffraction data to resolve disorder, especially in methyl or chloro substituents.
  • Validation Tools : Apply PLATON ( ) to check for missed symmetry or hydrogen-bonding patterns. Example: A related compound ( ) showed an 83.08° dihedral angle between acetamide and benzene planes, highlighting conformational flexibility.

Q. How do hydrogen-bonding networks influence the solid-state packing of this compound?

Perform graph set analysis ( ) to classify hydrogen bonds (e.g., N–H⋯O vs. C–H⋯N interactions). In analogs ( ), N–H⋯O bonds form infinite chains (C(4) motif), stabilizing the lattice. Computational tools (e.g., Mercury) visualize packing diagrams and quantify intermolecular distances (< 3.5 Å for weak interactions).

Q. What methodologies address contradictions in spectroscopic vs. crystallographic data?

  • Multi-Technique Cross-Validation : Compare NMR-derived torsional angles with X-ray results. Discrepancies may arise from solution vs. solid-state conformers.
  • DFT Calculations : Optimize geometries (e.g., Gaussian) to reconcile experimental data. For example, nitrile group planarity in crystals ( ) vs. rotational freedom in solution.
  • Temperature-Dependent Studies : Variable-temperature NMR or DSC can identify phase transitions affecting data consistency .

Methodological Tables

Table 1. Key Crystallographic Parameters for Related Compounds (Adapted from )

ParameterValue
Dihedral Angle (Nitrile vs. Aromatic)83.08° ± 0.01°
Hydrogen Bond (N–H⋯O)2.89 Å (D⋯A distance)
R Factor0.037

Table 2. Common Analytical Techniques for Impurity Profiling

TechniqueApplicationDetection Limit
HPLC-UVQuantify major impurities (>0.1% w/w)0.05%
LC-MS/MSTrace by-product identification (ppm)1 ppm
GC-MSVolatile side products (e.g., alkyl halides)10 ppb

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